Product packaging for Ethyl 2,4-dihydroxybenzoate(Cat. No.:CAS No. 4143-00-4)

Ethyl 2,4-dihydroxybenzoate

Cat. No.: B1218390
CAS No.: 4143-00-4
M. Wt: 182.17 g/mol
InChI Key: BRDIPNLKURUXCU-UHFFFAOYSA-N
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Description

Historical Context and Discovery in Scientific Literature

The direct historical account of the discovery of Ethyl 2,4-dihydroxybenzoate (B8728270) is not prominently documented in scientific literature. Its synthesis and study are often embedded within broader research on related compounds. The synthesis of similar compounds, such as 6-alkyl-2,4-dihydroxybenzoates, has been described in the context of creating aromatic polyketides. rsc.orgresearchgate.netscispace.comrsc.org The general method for producing such esters often involves the Fischer esterification of the corresponding carboxylic acid, in this case, 2,4-dihydroxybenzoic acid, with ethanol (B145695) in the presence of an acid catalyst. mdpi.com This suggests that the initial preparation of Ethyl 2,4-dihydroxybenzoate likely occurred as a straightforward extension of established esterification methodologies.

Academic Significance and Research Relevance of this compound

The academic significance of this compound is largely derived from the chemical properties of its core structure, the 2,4-dihydroxybenzoyl moiety. Its parent compound, 2,4-dihydroxybenzoic acid, is known to be a useful synthetic intermediate. google.com Derivatives of 2,4-dihydroxybenzoic acid have been investigated for their potential in various applications, including as intermediates in the preparation of liquid crystals. google.com Furthermore, some derivatives have been explored for their potential in the treatment of psoriasis and other immune diseases, as well as for their apoptosis-inducing activity in cancer cells. hsppharma.com

Overview of Key Research Areas Pertaining to this compound

Research involving this compound and its close relatives can be categorized into several key areas:

Synthetic Chemistry: A primary area of research is the development of efficient synthesis methods for this compound and its derivatives. This includes one-pot syntheses and the use of various catalysts to improve reaction yields and purity. rsc.orgresearchgate.netscispace.comrsc.org

Biological Activity: Investigations into the biological activities of dihydroxybenzoic acid esters are a significant focus. For instance, the methyl ester of 2,4-dihydroxybenzoic acid has been studied for its hypouricemic effect. researchgate.net While direct studies on the biological activities of the ethyl ester are less common, the known bioactivity of related compounds provides a rationale for its investigation.

Materials Science: Derivatives of 2,4-dihydroxybenzoic acid have been utilized as intermediates in the creation of liquid crystals, highlighting a potential application area for this compound in materials science. google.com

Chemical and Physical Properties

Below is a table summarizing some of the known physicochemical properties of this compound.

PropertyValueSource
CAS Number 4143-00-4 chemicalbook.com
Molecular Formula C₉H₁₀O₄ chemicalbook.com
Molecular Weight 182.17 g/mol chemicalbook.com
Melting Point 69-72 °C chemicalbook.com
Boiling Point 358.5±12.0 °C (Predicted) chemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10O4 B1218390 Ethyl 2,4-dihydroxybenzoate CAS No. 4143-00-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2,4-dihydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c1-2-13-9(12)7-4-3-6(10)5-8(7)11/h3-5,10-11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRDIPNLKURUXCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50356307
Record name Ethyl 2,4-dihydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50356307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4143-00-4
Record name Ethyl 2,4-dihydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50356307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2,4-dihydroxybenzoate
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Synthetic Methodologies and Chemical Derivatization of Ethyl 2,4 Dihydroxybenzoate

Established Synthetic Pathways for Ethyl 2,4-dihydroxybenzoate (B8728270)

The synthesis of ethyl 2,4-dihydroxybenzoate is primarily achieved through direct esterification of its corresponding carboxylic acid, though alternative routes from other precursors are also employed.

Esterification Reactions and Optimizations

The most common method for synthesizing this compound is the Fischer-Speier esterification of 2,4-dihydroxybenzoic acid with ethanol (B145695). psiberg.comnumberanalytics.comathabascau.ca This acid-catalyzed reaction is an equilibrium process where the use of an excess of the alcohol reactant or the removal of water as it forms drives the reaction toward the formation of the ester. athabascau.ca

Concentrated sulfuric acid (H₂SO₄) is a typical catalyst for this process. psiberg.comoperachem.com The reaction generally involves refluxing the 2,4-dihydroxybenzoic acid in a large excess of ethanol, which serves as both the reactant and the solvent. operachem.com The reaction temperature is therefore dictated by the boiling point of ethanol.

Optimization strategies for this reaction focus on improving yield and reducing reaction time. Key parameters that can be adjusted include:

Catalyst Concentration: The amount of acid catalyst can be optimized to accelerate the reaction without causing unwanted side reactions.

Temperature and Time: While traditionally conducted under reflux for several hours, modern techniques have sought to shorten this duration. scielo.br

Removal of Water: Techniques like azeotropic distillation with a Dean-Stark apparatus can be used to remove water and shift the equilibrium, though using a large excess of ethanol is often sufficient. operachem.com

A significant advancement in the optimization of this synthesis is the use of microwave irradiation. Microwave-assisted synthesis has been shown to dramatically reduce reaction times from hours to minutes and can lead to higher yields compared to conventional heating methods. omicsonline.org For instance, while traditional reflux might achieve yields of 60-78% in 8-24 hours, microwave-assisted methods can reach similar or higher yields in as little as 15 minutes.

MethodCatalystSolventTemperatureTimeYield (%)Reference
Traditional RefluxH₂SO₄EthanolReflux (~78°C)8-24 hours60-78
Microwave-AssistedH₂SO₄Ethanol130°C15 minutes~78

Alternative Synthetic Routes from Precursors (e.g., 2,4-dihydroxybenzoic acid)

Alternative synthetic strategies for obtaining the core structure of this compound often begin with simpler, more readily available precursors.

A primary precursor is resorcinol (B1680541) (1,3-dihydroxybenzene). The synthesis of the intermediate, 2,4-dihydroxybenzoic acid, can be achieved from resorcinol via the Kolbe-Schmitt reaction . researchgate.netwikipedia.org This carboxylation reaction involves treating an alkali salt of resorcinol with carbon dioxide under pressure and heat. wikipedia.orgacs.org Recent advancements have explored the use of ultrasonication to carry out this reaction under milder conditions, improving the sustainability of the process. nih.gov Once 2,4-dihydroxybenzoic acid is synthesized, it can then be esterified to this compound as described in the previous section.

Another approach involves cycloaddition reactions, such as the Diels-Alder reaction , to construct the substituted benzene (B151609) ring. wikipedia.orgsigmaaldrich.com For example, a one-pot synthesis of 6-alkyl-2,4-dihydroxybenzoates has been described involving the cycloaddition of 1-methoxycyclohexa-1,4- or 1,3-dienes with alkylpropiolic esters. researchgate.net This method allows for the regioselective formation of the benzoate (B1203000) structure. While this specific example details various alkyl benzoates, the methodology represents a viable alternative route for constructing the core scaffold of this compound from non-aromatic precursors.

Functionalization and Derivatization Strategies

The phenolic hydroxyl groups and the aromatic ring of this compound provide sites for chemical modification to generate a diverse range of derivatives for various research applications.

Chemical Modification for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. This compound serves as a scaffold for such studies, where modifications to its structure can lead to enhanced potency or selectivity for a biological target.

The hydroxyl groups at positions 2 and 4 are common sites for functionalization. They can be alkylated or acylated to produce a library of derivatives. For example, in the development of inhibitors for the enzyme poly(ADP-ribose)polymerase 1 (PARP1), a target in cancer therapy, derivatives of 2,3-dihydroxybenzoate were synthesized to explore the impact of different functional groups on inhibitory activity. nih.gov Similar strategies can be applied to this compound, where the hydroxyl groups can be modified to probe interactions with the active site of a target enzyme. Studies on neuraminidase inhibitors have shown that substitution of the hydroxyl groups can significantly affect the activity of the compounds. sigmaaldrich.com

Synthesis of Analogues for Targeted Biological Research

Building on SAR studies, analogues of this compound are synthesized for specific biological investigations. These analogues often feature modifications designed to enhance interaction with a particular enzyme or receptor.

One area of research is the development of tyrosinase inhibitors . Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest in cosmetics and for treating pigmentation disorders. Researchers have synthesized analogues of umbelliferone (B1683723) that incorporate a 2,4-dihydroxybenzoate moiety. researchgate.net One such compound, 2-oxo-2-[(2-oxo-2H-chromen-7-yl)oxy]ethyl-2,4-dihydroxybenzoate, demonstrated potent tyrosinase inhibitory activity. researchgate.net Similarly, other studies have created derivatives by linking the 2,4-dihydroxybenzoate core to other molecules to enhance tyrosinase inhibition. mdpi.comnih.gov

Another target is the Trypanosome Alternative Oxidase (TAO) , an enzyme essential for the survival of the parasite that causes African trypanosomiasis. New analogues of benzoate lead compounds have been synthesized to expand the SAR for this class of inhibitors.

Derivative/Analogue ClassBiological TargetKey Synthetic ModificationReference
Umbelliferone AnaloguesMushroom TyrosinaseCoupling with umbelliferone derivatives researchgate.net
Hydroxylated Cinnamic Acid AmidesTyrosinaseFormation of amide linkage with cinnamic acid derivatives mdpi.com
Benzamide DerivativesPARP1Amide coupling of dihydroxybenzoic acid with primary amines medchemexpress.com

Green Chemistry Approaches in Synthesis and Derivatization

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of this compound, several green approaches have been explored.

As mentioned earlier, microwave-assisted synthesis is a key green technique. omicsonline.orgresearchgate.net It significantly reduces reaction times, which in turn lowers energy consumption. Often, these reactions can be performed with reduced solvent volumes or even under solvent-free conditions, minimizing waste. researchgate.net

Enzymatic synthesis represents another important green chemistry approach. medcraveonline.com The use of enzymes, such as lipases, as catalysts for esterification offers several advantages over traditional acid catalysis. nih.govnih.gov Lipases, like Candida antarctica lipase (B570770) B, can catalyze the esterification of 2,4-dihydroxybenzoic acid with ethanol under much milder conditions (e.g., neutral pH and lower temperatures). conicet.gov.ar This avoids the use of corrosive strong acids and the need for high temperatures, making the process more environmentally benign. Enzymatic reactions are also highly selective, which can reduce the formation of byproducts and simplify purification. medcraveonline.com

Advanced Spectroscopic and Structural Elucidation Methodologies Applied to Ethyl 2,4 Dihydroxybenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual atoms.

High-Resolution 1D (¹H, ¹³C) and 2D NMR Applications (e.g., COSY, HSQC, HMBC) for Structural Assignment.farmaceut.orgnih.govhmdb.ca

One-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the proton and carbon skeletons of ethyl 2,4-dihydroxybenzoate (B8728270), respectively. In ¹H NMR, the chemical shifts, integration, and coupling patterns of the proton signals reveal the number of different types of protons and their neighboring environments. For instance, the aromatic protons exhibit distinct chemical shifts and coupling constants that are in accordance with the substitution pattern on the benzene (B151609) ring. farmaceut.org The ethyl group protons also show characteristic signals corresponding to the methylene (B1212753) and methyl groups.

The ¹³C NMR spectrum complements the ¹H NMR data by showing the number of unique carbon atoms in the molecule. farmaceut.org The chemical shifts of the carbon signals are indicative of their hybridization and the nature of the attached atoms.

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are indispensable for unambiguously assigning the complex NMR data and confirming the molecular structure. youtube.comresearchgate.netsdsu.eduscribd.com

COSY experiments establish correlations between protons that are coupled to each other, typically over two or three bonds. sdsu.eduscribd.com This helps in identifying adjacent protons within the aromatic ring and the ethyl group.

HSQC provides one-bond correlations between protons and their directly attached carbon atoms. sdsu.educolumbia.edu This is crucial for assigning the proton signals to their corresponding carbons in the molecule.

Table 1: ¹H NMR Data for Ethyl 2,4-dihydroxybenzoate

Chemical Shift (ppm) Multiplicity Assignment
11.11 s 2-OH
7.95 d H-6
6.40 dd H-5
6.35 d H-3
4.35 q -OCH₂CH₃
1.38 t -OCH₂CH₃

Data derived from a study in CDCl₃ solvent. rsc.org

Table 2: ¹³C NMR Data for this compound

Chemical Shift (ppm) Assignment
170.5 C=O
162.9 C-2
159.2 C-4
133.5 C-6
108.2 C-5
104.3 C-3
101.8 C-1
61.5 -OCH₂CH₃
14.4 -OCH₂CH₃

Data derived from a study. farmaceut.org

Solid-State NMR for Crystalline and Amorphous Forms

Solid-state NMR (ssNMR) is a valuable technique for studying the structure and dynamics of molecules in their solid, non-dissolved state. It provides information on molecular packing, polymorphism, and the local environment of atoms in both crystalline and amorphous forms. For dihydroxybenzoic acid isomers, ssNMR has been used to investigate the mobility of molecules in the solid phase. nih.gov For instance, studies on 2,X-dihydroxybenzoic acid isomers have shown that grinding can lead to solid phases with varying degrees of molecular mobility. nih.gov This mobility can influence physical properties and interactions in the solid state. nih.gov While specific ssNMR data for this compound is not widely reported, the principles of the technique suggest it could be used to characterize its solid-state properties, such as distinguishing between different crystalline forms or studying its interaction with other solid materials.

Mass Spectrometry (MS) Techniques for Fragmentation Pathway Analysis and Molecular Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS).scribd.com

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules like this compound. rsc.org In ESI-MS, the molecule is typically ionized by protonation or deprotonation, yielding [M+H]⁺ or [M-H]⁻ ions, respectively. This allows for the accurate determination of the molecular weight. Tandem mass spectrometry (MS/MS) experiments, where the parent ion is isolated and fragmented, can provide detailed structural information. rsc.org The fragmentation patterns observed in the ESI-MS/MS spectrum of this compound would be characteristic of its structure, involving cleavages of the ester group and losses of small neutral molecules from the aromatic ring. Studies on similar dihydroxybenzoic acid compounds have utilized ESI-MS to analyze complex mixtures and identify different species in solution. researchgate.net For instance, in the analysis of dihydroxybenzoic acid derivatives, ESI-MS has been used to identify various compounds in extracts. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Metabolite Identification in Research.scribd.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for separating and identifying volatile and semi-volatile compounds. mdpi.com For the analysis of this compound, which is amenable to GC analysis, this method can be effectively used for purity assessment. The gas chromatogram would show a primary peak corresponding to the compound, and any impurities would appear as separate peaks. The mass spectrum associated with the main peak provides a molecular fingerprint, which can be compared with a library of spectra for positive identification.

In research settings, GC-MS is a cornerstone for metabolite profiling. plos.orgnih.gov To enhance volatility for GC analysis, compounds like this compound, which contain polar hydroxyl groups, are often derivatized, for example, through silylation. mdpi.com This derivatization step makes the compound more suitable for GC separation and improves the quality of the mass spectrometric data. The resulting mass spectrum of the derivatized compound will exhibit characteristic fragment ions that can be used for its unambiguous identification in complex biological matrices. plos.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions.farmaceut.orgnih.govrsc.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques that provide information on the functional groups and electronic structure of a molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. vscht.cz The IR spectrum of this compound will display characteristic absorption bands corresponding to its various functional groups. farmaceut.org Key expected absorptions include:

O-H stretching: A broad band in the region of 3500-3200 cm⁻¹, characteristic of the hydroxyl groups. The broadness is due to hydrogen bonding. farmaceut.org

C-H stretching: Absorptions for the aromatic C-H bonds typically appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl group are found just below 3000 cm⁻¹. libretexts.org

C=O stretching: A strong, sharp band around 1700-1670 cm⁻¹ corresponding to the carbonyl group of the ester. farmaceut.orglibretexts.org The position of this band can be influenced by conjugation and hydrogen bonding. In mthis compound, the carbonyl absorption is shifted to a lower wavenumber due to the increased ability of the 2-OH group to form an intramolecular hydrogen bond, a phenomenon enhanced by the 4-OH group. farmaceut.org

C=C stretching: Bands in the 1600-1450 cm⁻¹ region are characteristic of the aromatic ring. libretexts.org

C-O stretching: Absorptions for the C-O bonds of the ester and the phenol (B47542) groups will be present in the fingerprint region (approximately 1300-1000 cm⁻¹). libretexts.org

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Functional Group
~3374 O-H (hydroxyl)
~3000-3100 C-H (aromatic)
~2850-2980 C-H (aliphatic)
~1671 C=O (ester carbonyl)
~1632 C=C (aromatic)
~1249 C-O (ester/phenol)

Data derived from related compounds. farmaceut.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. msu.eduethz.ch The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. msu.edu The UV-Vis spectrum of this compound is characterized by absorption bands arising from π → π* transitions within the conjugated system of the benzene ring and the carbonyl group. pharmatutor.orgutoronto.ca The presence of the hydroxyl and ester substituents on the benzene ring influences the position and intensity of these absorption maxima (λmax). gdckulgam.edu.in Extending conjugation generally leads to a bathochromic (red) shift, meaning absorption at a longer wavelength. msu.eduutoronto.ca The solvent can also affect the λmax due to differing stabilization of the ground and excited states. pharmatutor.org

Biological Activities and Mechanistic Pathways of Ethyl 2,4 Dihydroxybenzoate

Antioxidant and Free Radical Scavenging Mechanisms

The antioxidant properties of Ethyl 2,4-dihydroxybenzoate (B8728270) are attributed to its phenolic structure, which enables it to counteract oxidative stress through various mechanisms. ontosight.aichemicalbook.com

The capacity of phenolic compounds to scavenge reactive oxygen species is evaluated using several in vitro assays. These methods are crucial for quantifying the antioxidant potential of substances like Ethyl 2,4-dihydroxybenzoate. Common assays are based on either hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms. nih.gov

One widely used method is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay, which measures the ability of an antioxidant to donate an electron and reduce the stable DPPH radical. researchgate.netmdpi.com The antioxidant activity of various benzoic acids, including derivatives of dihydroxybenzoic acid, has been successfully measured using this assay. researchgate.net

Another relevant method involves the use of salicylic (B10762653) acid as a probe to detect hydroxyl radicals (•OH), which are highly reactive oxygen species. researchgate.net When salicylic acid is attacked by •OH radicals, it is converted into hydroxylated products, including 2,3-dihydroxybenzoate, 2,5-dihydroxybenzoate (B8804636), and 2,4-dihydroxybenzoate. researchgate.netup.ac.zanih.gov The formation and quantification of these dihydroxybenzoic acid isomers serve as an indirect measure of hydroxyl radical presence and the scavenging capacity of antioxidants that inhibit this reaction. researchgate.netup.ac.za

In Vitro Assay Principle Relevance to this compound
DPPH Scavenging Assay Measures the ability of an antioxidant to reduce the stable DPPH radical via electron or hydrogen donation. nih.govmdpi.comUsed to evaluate the free-radical scavenging activity of phenolic compounds, including benzoic acid derivatives. researchgate.net
Salicylate (B1505791) Hydroxylation Assay Detects hydroxyl radicals (•OH) through their reaction with salicylic acid to form dihydroxybenzoic acid isomers. researchgate.netnih.govThe formation of 2,4-dihydroxybenzoate is a specific marker of •OH attack, indicating the presence of these damaging radicals. researchgate.netup.ac.za
Ferric Reducing Antioxidant Power (FRAP) Measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). mdpi.comA common assay to determine the total antioxidant capacity of phenolic extracts. mdpi.com
Metal Chelating (MC) Activity Assay Determines the potential of a compound to chelate metal ions, such as ferrous iron (Fe²⁺), preventing them from participating in radical-generating reactions. mdpi.comRelevant due to the known metal-chelating properties of dihydroxybenzoic acid structures. nih.gov

The antioxidant effects of this compound and related phenolic compounds are executed through specific molecular interactions, primarily radical quenching and metal chelation.

Radical Quenching: Phenolic antioxidants can neutralize free radicals by donating a hydrogen atom from their hydroxyl groups (a process known as hydrogen atom transfer, or HAT) or by donating an electron (single electron transfer, or SET). nih.govresearchgate.net This converts the highly reactive free radical into a more stable, non-radical product, effectively terminating the damaging chain reaction. nih.gov The resulting antioxidant radical is stabilized by the delocalization of the unpaired electron around the aromatic ring. nih.gov For dihydroxybenzoic acids, the single electron transfer (SET) from the di-anion form is proposed as the primary mechanism for scavenging peroxyl radicals in aqueous solutions at physiological pH. researchgate.net The specific positioning of the hydroxyl groups on the benzene (B151609) ring significantly influences the radical scavenging ability. nih.govresearchgate.net

Metal Chelation: Another important antioxidant mechanism is the chelation of transition metal ions, particularly iron (Fe²⁺/Fe³⁺) and copper (Cu²⁺). nih.gov These metal ions can catalyze the formation of highly reactive oxygen species, such as the hydroxyl radical, through Fenton-type reactions. nih.gov Dihydroxybenzoic acid structures can bind to these metal ions, forming stable complexes that render the metals inactive as catalysts for oxidative reactions. nih.govufl.edu For example, ethyl-3,4-dihydroxybenzoate, an isomer of the target compound, has been shown to chelate intracellular free iron. nih.gov Similarly, 2,5-dihydroxybenzoic acid binds iron in a salicylate mode, forming complexes with 1:1, 1:2, and 1:3 stoichiometry (ligand to metal). ufl.edu This chelating ability is a key indirect antioxidant action. researchgate.net

In Vitro Assays for Reactive Oxygen Species (ROS) Scavenging

Enzyme Modulation and Inhibition Studies

This compound serves as a structural scaffold for the development of potent enzyme inhibitors, particularly for the enzyme tyrosinase. ontosight.ainih.gov

Tyrosinase is a copper-containing enzyme that plays a critical role in melanin (B1238610) biosynthesis. nih.govtandfonline.com Its inhibition is a key strategy for addressing hyperpigmentation. nih.gov While research often focuses on more complex derivatives, these studies highlight the foundational role of the this compound structure in enzyme binding and inhibition.

Kinetic studies, often visualized using Lineweaver-Burk plots, are employed to determine the mode of enzyme inhibition. These analyses reveal whether an inhibitor competes with the substrate for the enzyme's active site (competitive inhibition), binds to a different site on the enzyme (non-competitive inhibition), or binds to the enzyme-substrate complex (uncompetitive inhibition), or a combination thereof (mixed-type inhibition).

Several derivatives incorporating the this compound moiety have been synthesized and evaluated as tyrosinase inhibitors, demonstrating various inhibition modes.

Non-Competitive Inhibition: A study on umbelliferone (B1683723) analogues found that 2-oxo-2-[(2-oxo-2H-chromen-7-yl)oxy]ethyl-2,4-dihydroxybenzoate (compound 4e) acts as a non-competitive inhibitor of mushroom tyrosinase. nih.govscience.gov This indicates that the inhibitor binds to a site other than the active site, reducing the enzyme's catalytic efficiency without affecting substrate binding. researchgate.net Another derivative, 2-(Carvacryloxy)-2-oxothis compound (compound 4c in a different study), was identified as a mixed-type inhibitor. plos.org Similarly, a separate investigation found that a derivative named 4c (2-oxo-2-(p-tolylamino)this compound ) showed non-competitive inhibition with a Kᵢ value of 0.188 µM. dovepress.com

Competitive Inhibition: In a study focused on acetophenone (B1666503) amides, the cinnamic acid derivative 2-((3-acetylphenyl)amino)-2-oxoethyl(E)-3-(2,4-dihydroxyphenyl)acrylate (compound 5c) was found to be a potent competitive and reversible inhibitor of mushroom tyrosinase, with a dissociation constant (Kᵢ) of 0.0072 µM. nih.gov This suggests it directly competes with the substrate for binding to the active site of the enzyme. tandfonline.com

The table below summarizes the kinetic findings for various tyrosinase inhibitors that are derivatives of this compound.

Compound IC₅₀ (µM) Inhibition Mode Inhibition Constant (Kᵢ) (µM)
2-((3-acetylphenyl)amino)-2-oxothis compound (3c) nih.gov27.35 ± 3.6Not specifiedNot specified
2-oxo-2-[(2-oxo-2H-chromen-7-yl)oxy]ethyl-2,4-dihydroxybenzoate (4e) nih.gov8.96Non-competitiveNot specified
2-oxo-2-(p-tolylamino)this compound (4c) dovepress.comNot specifiedNon-competitive0.188
2-(Carvacryloxy)-2-oxothis compound (4c) plos.org1.13Mixed-type19
2-((4-acetylphenyl)amino)-2-oxothis compound (3c) tandfonline.com> 50Not specifiedNot specified

Note: IC₅₀ and Kᵢ values are measures of inhibitor potency; lower values indicate higher potency.

In some cases, inhibitors can form a stable, often covalent, bond with an enzyme, leading to irreversible inhibition. This means the enzyme's activity cannot be restored by removing the inhibitor. Studies have shown that certain derivatives of this compound can act as irreversible inhibitors of tyrosinase.

For instance, kinetic analysis revealed that a carvacrol (B1668589) derivative bearing a 2,4-dihydroxy substituted cinnamic acid moiety formed an irreversible complex with the tyrosinase enzyme. plos.org Another study showed that a derivative, 2-oxo-2-(p-tolylamino)ethyl 3,4-dihydroxycinnamate (compound 6d), also bound irreversibly to tyrosinase. dovepress.com Similarly, two other cinnamic acid derivatives were found to inhibit the enzyme irreversibly, suggesting they bind effectively to the enzyme's binuclear active site. tandfonline.com These findings suggest that while the core dihydroxybenzoate structure is crucial for initial binding, modifications can lead to the formation of highly stable or irreversible enzyme-inhibitor complexes.

Tyrosinase Inhibition: Kinetics and Binding Mechanisms

Structure-Activity Relationship (SAR) of Tyrosinase Inhibition

The ability of this compound and related compounds to inhibit tyrosinase, a key enzyme in melanin biosynthesis, is closely linked to their chemical structures. tandfonline.comtandfonline.commdpi.com The presence and position of hydroxyl groups on the aromatic ring are critical determinants of their inhibitory potency. tandfonline.comnih.gov

Studies on various hydroxylated benzoates and related structures have revealed several key SAR principles:

Hydroxyl Group Positioning: The presence of hydroxyl groups at the 2- and 4-positions of the benzoate (B1203000) ring, as seen in this compound, is a significant feature for tyrosinase inhibition. tandfonline.comnih.gov Research has shown that a 2,4-dihydroxy substitution pattern on the phenyl ring contributes to potent inhibitory activity. tandfonline.comnih.gov For instance, a derivative bearing a 2,4-dihydroxy substituted phenyl ring, 2-oxo-2-[(2-oxo-2H-chromen-7-yl)oxy]ethyl-2,4-dihydroxybenzoate, exhibited strong tyrosinase inhibitory activity. tandfonline.comnih.gov

Comparison with Other Isomers: While this compound shows inhibitory action, other dihydroxybenzoate isomers also demonstrate activity, with the relative positions of the hydroxyl groups influencing the degree of inhibition. For example, alkyl 3,4-dihydroxybenzoates have been synthesized and shown to be effective tyrosinase inhibitors. acs.orgnih.gov

Ester Moiety: The nature of the alkyl ester group can also influence activity. While direct comparisons of various ester forms of 2,4-dihydroxybenzoic acid are limited in the context of tyrosinase inhibition, studies on related 3,4-dihydroxybenzoates have shown that the length of the alkyl chain can impact potency, with longer chains sometimes leading to increased inhibition. acs.orgnih.gov

Mechanism of Inhibition: Benzoate derivatives are thought to inhibit tyrosinase by chelating the copper ions within the enzyme's active site, a mechanism attributed to the interaction between the inhibitor and the copper ions. tandfonline.com Kinetic analyses have revealed different modes of inhibition for various dihydroxybenzoate derivatives, including competitive and non-competitive inhibition. tandfonline.comnih.govtandfonline.comacs.orgresearchgate.net For example, 2-oxo-2-[(2-oxo-2H-chromen-7-yl)oxy]ethyl-2,4-dihydroxybenzoate was found to be a non-competitive inhibitor of mushroom tyrosinase. tandfonline.comnih.govresearchgate.net

Table 1: Structure-Activity Relationship of Dihydroxybenzoate Derivatives as Tyrosinase Inhibitors
Compound/DerivativeKey Structural FeatureObserved Activity/PotencyInhibition Mechanism
This compound2,4-dihydroxy substitutionInhibitory activity demonstratedNot specified in provided results
2-oxo-2-[(2-oxo-2H-chromen-7-yl)oxy]ethyl-2,4-dihydroxybenzoate2,4-dihydroxy substituted phenyl ringPotent inhibitor (IC50 = 8.96 µM)Non-competitive tandfonline.comnih.govresearchgate.net
Alkyl 3,4-dihydroxybenzoates (C6-C9)3,4-dihydroxy substitution with varying alkyl chain lengthEffective inhibitors, potency increases with chain length (C9 > C8 > C7 > C6) acs.orgnih.govKinetic analysis performed acs.orgnih.gov
4-hydroxybenzyl 2,4-dihydroxybenzoate2,4-dihydroxybenzoate moiety5-times more potent than kojic acid tandfonline.comNot specified in provided results

Prolyl-Hydroxylase Inhibition and Hypoxia-Inducible Factor (HIF) Pathways in Cellular Models

This compound acts as an inhibitor of prolyl-hydroxylase domain (PHD) enzymes. nih.govdovepress.com PHDs are responsible for the oxygen-dependent degradation of Hypoxia-Inducible Factor-1 alpha (HIF-1α), a key transcription factor that regulates cellular responses to low oxygen conditions (hypoxia). nih.govmedchemexpress.comphysiology.org By inhibiting PHDs, this compound stabilizes HIF-1α, allowing it to accumulate and activate downstream target genes. nih.govplos.orgmedchemexpress.commedchemexpress.com

This compound is a competitive inhibitor of PHDs, acting as an analog of the substrate α-ketoglutarate (also known as 2-oxoglutarate). dovepress.complos.orgnih.gov This competitive inhibition prevents the hydroxylation of HIF-1α, leading to its stabilization even under normal oxygen conditions (normoxia). nih.govphysiology.orgplos.orgmedchemexpress.commedchemexpress.com

The stabilization of HIF-1α by this compound triggers a cascade of cellular events. plos.orgmedchemexpress.commedchemexpress.com In various cellular models, this has been shown to:

Induce HIF Target Genes: The accumulation of HIF-1α leads to the increased expression of its target genes, which are involved in processes like angiogenesis (the formation of new blood vessels), glucose metabolism, and cell survival. nih.govplos.org

Promote Autophagy and Apoptosis in Cancer Cells: In esophageal squamous cell carcinoma cells, this compound-induced HIF-1α stabilization leads to the upregulation of BNIP3 and N-myc downstream-regulated gene-1 (NDRG1). plos.orgresearchgate.net This, in turn, initiates autophagy and caspase-dependent apoptosis, highlighting a potential anti-cancer mechanism. plos.orgresearchgate.net

Modulate Inflammatory Responses: this compound has been shown to downregulate pro-inflammatory cytokines and upregulate antioxidant proteins, suggesting a role in mitigating inflammation associated with conditions like acute hypobaric hypoxia. nih.gov

It is noteworthy that while this compound can induce HIF-1α accumulation, its effects on downstream targets like haem oxygenase-1 (HO-1) can be independent of HIF-1α in certain cell lines. nih.gov This suggests that the compound may also act through other signaling pathways. nih.gov

Efflux Pump Inhibitory (EPI) Activity and Mechanisms in Microorganisms

A significant area of research for this compound is its ability to act as an efflux pump inhibitor (EPI) in bacteria. nih.govresearchgate.net Bacterial efflux pumps are membrane proteins that actively transport antibiotics out of the cell, contributing significantly to multidrug resistance (MDR). nih.govresearchgate.netacs.orgmdpi.com By inhibiting these pumps, EPIs can restore the efficacy of existing antibiotics. acs.orggrafiati.com

This compound has been evaluated for its EPI activity, particularly against drug-resistant Escherichia coli. nih.govresearchgate.net While the compound itself exhibits limited direct antibacterial activity, it can potentiate the effects of various antibiotics. nih.govresearchgate.net

The proposed mechanism of its EPI activity involves:

Interference with Substrate Translocation: Dye accumulation and efflux assays have shown that this compound significantly increases the accumulation of dyes within bacterial cells and reduces their efflux. nih.govresearchgate.net This suggests that it interferes with the transport function of the efflux pump. nih.govresearchgate.net

Binding to the Efflux Pump: Molecular docking studies suggest that this compound can bind within the distal binding pocket of the AcrB protein, a key component of the AcrAB-TolC efflux pump system in E. coli. nih.govresearchgate.net This binding is thought to be stabilized by hydrogen bonds and hydrophobic interactions. nih.govresearchgate.net

Competitive Inhibition: The binding of this compound to the efflux pump likely occurs in a competitive or non-competitive manner, hindering the pump's ability to recognize and expel antibiotics. researchgate.netresearchgate.net

Other Enzyme Targets and Kinetic Analysis in Research Settings

Beyond tyrosinase and prolyl-hydroxylase, research has explored the interaction of this compound and its analogs with other enzymes. For example, some benzoic acid derivatives have been investigated for their inhibitory effects on urease.

Kinetic analysis is a crucial tool for understanding the mechanism of enzyme inhibition. tandfonline.comnih.gov Such studies have been employed to characterize the inhibitory effects of compounds related to this compound. These analyses determine the type of inhibition (e.g., competitive, non-competitive, mixed-type) and the inhibition constants (Ki), providing valuable insights into how these molecules interact with their enzyme targets. tandfonline.comnih.govtandfonline.comnih.govtandfonline.comacs.orgresearchgate.net For instance, kinetic studies on a derivative of 2,4-dihydroxybenzoic acid revealed a non-competitive inhibition mechanism against mushroom tyrosinase. tandfonline.comnih.govresearchgate.net

Antimicrobial Research: Modes of Action Against Microorganisms

The antimicrobial properties of this compound and related compounds have been a subject of investigation, with research focusing on their mechanisms of action against various microorganisms.

Antibacterial Activity Mechanisms (e.g., Efflux Pump Modulation, Membrane Permeability)

The primary antibacterial mechanism of this compound appears to be the modulation of efflux pumps, as detailed in section 4.2.3. nih.govresearchgate.net By inhibiting these pumps, it enhances the susceptibility of resistant bacteria to antibiotics. nih.govresearchgate.netresearchgate.net For instance, it has been shown to reduce the IC50 of antibiotics like clarithromycin (B1669154) and erythromycin (B1671065) against drug-resistant E. coli. nih.gov

Importantly, studies have indicated that this compound does not significantly alter the permeability of the bacterial membrane. nih.govresearchgate.net This suggests that its potentiating effect is primarily due to efflux pump inhibition rather than direct damage to the cell envelope.

Table 2: Effect of this compound on Antibiotic Activity against Drug-Resistant E. coli
AntibioticEffect of this compoundFold Reduction in IC50
ClarithromycinPotentiates activity2-fold nih.gov
ErythromycinPotentiates activityNot specified in provided results
CiprofloxacinPotentiates activity2-fold nih.gov

Antifungal and Antiviral Activity Mechanisms

Research has also explored the antifungal properties of compounds structurally related to this compound. For example, mthis compound has demonstrated effective inhibition of various plant pathogenic fungi, including Botrytis cinerea, Rhizoctonia solani, and Fusarium oxysporum, with low minimum inhibitory concentrations (MICs). The antifungal activity of 2,4-dihydroxybenzoic acid has also been noted in the context of metabolites from basidiomycetes. mdpi.com While specific studies on the antifungal mechanism of this compound are not detailed in the provided results, the activity of its close analogs suggests potential in this area.

There is currently no information available from the provided search results regarding the antiviral activity or mechanisms of this compound.

Cytotoxic and Antiproliferative Mechanisms in Cellular Models (In Vitro Studies)

Recent research has illuminated the potential of this compound (referred to as EDHB in some studies) as a cytotoxic and antiproliferative agent, particularly in the context of cancer cell lines. nih.govoncotarget.com These in vitro studies have begun to unravel the complex molecular mechanisms through which this compound exerts its effects.

Induction of Apoptosis Pathways (e.g., Caspase-Dependent Apoptosis, p53 Modulation)

A significant mechanism underlying the cytotoxic effects of this compound is the induction of apoptosis, or programmed cell death. nih.govresearchgate.net Studies on esophageal squamous cell carcinoma (ESCC) cells, specifically the KYSE 170 and EC109 cell lines, have demonstrated that treatment with this compound leads to caspase-dependent apoptosis. nih.govmedchemexpress.com This process involves the activation of a cascade of enzymes known as caspases, which are central to the execution of apoptosis.

Key findings indicate that this compound treatment results in the activation of caspase-9 and caspase-3. nih.gov The activation of caspase-9 is often linked to the mitochondrial or intrinsic pathway of apoptosis. This is further supported by observations of a loss in mitochondrial membrane permeabilization following treatment. nih.govplos.org

Furthermore, the tumor suppressor protein p53 appears to play a role in this apoptotic process. Western blot analyses have shown an upregulation of p53 and its downstream target, p21, in KYSE 170 cells after exposure to this compound. nih.gov The p53 protein is a critical regulator of cell cycle and apoptosis, and its activation can trigger cell death in response to cellular stress. The increased expression of Bax, a pro-apoptotic protein, and its translocation to the mitochondria further underscore the involvement of the intrinsic apoptotic pathway. nih.gov

Autophagy Induction and Related Molecular Regulators (e.g., BNIP3, Beclin, LC3)

In addition to apoptosis, this compound has been shown to induce autophagy, a cellular process of self-digestion of damaged organelles and proteins. nih.govoncotarget.com This process can have a dual role, either promoting cell survival or contributing to cell death. In the context of ESCC cells treated with this compound, autophagy appears to be linked to cell death. nih.govresearchgate.net

The induction of autophagy is mediated by the upregulation of several key molecular regulators. figshare.com Western blot analysis has revealed increased protein levels of BCL2/adenovirus E1B 19 kDa protein-interacting protein 3 (BNIP3), Beclin-1, and Microtubule-associated protein 1A/1B-light chain 3 (LC3). nih.govplos.orgfigshare.com BNIP3 is known to be a critical initiator of mitochondrial-derived autophagy. researchgate.net

Specifically, treatment with this compound leads to an accumulation of BNIP3 and Beclin-1, which facilitates the initiation of autophagy. nih.gov This is accompanied by a reduction in the expression of Bcl-2, an anti-apoptotic protein that can inhibit autophagy. nih.gov The conversion of LC3-I to LC3-II and the formation of LC3 puncta are hallmark features of autophagy, and these have been observed in treated cells. oncotarget.com Co-immunoprecipitation experiments have further confirmed a significant interaction between BNIP3 and LC3 after treatment. nih.govfigshare.com These findings collectively suggest that this compound initiates mitochondrial-derived autophagic cell death through the regulation of BNIP3, Beclin-1, and LC3 proteins. nih.govresearchgate.net

Cell Cycle Arrest Mechanisms in Cancer Cell Lines

The antiproliferative effects of this compound are also attributed to its ability to induce cell cycle arrest. nih.gov Flow cytometry analysis of esophageal cancer KYSE 170 cells treated with the compound revealed an accumulation of cells in the S phase of the cell cycle. nih.govplos.org This indicates that the compound interferes with DNA replication, thereby halting the progression of the cell cycle and inhibiting cell proliferation. This S phase arrest is a crucial aspect of its anticancer activity in vitro. medchemexpress.com

Gene Expression Profiling in Response to Treatment

To gain a broader understanding of the molecular changes induced by this compound, gene expression profiling has been conducted on treated esophageal cancer cells. nih.govresearchgate.net An expression profile analysis of KYSE 170 cells identified a significant number of differentially expressed genes. Specifically, 46 genes were found to be up-regulated and 9 genes were down-regulated. nih.govnih.gov

These altered genes are involved in various signaling pathways associated with cell cycle regulation and cellular metabolism. nih.govresearchgate.net Among the significantly up-regulated genes validated by reverse-transcription PCR and western blot analysis are N-myc downstream-regulated gene-1 (NDRG1), BNIP3, Aldo-Keto Reductase Family 1 Member C1 (AKR1C1), Cyclin G2 (CCNG2), and Vascular Endothelial Growth Factor A (VEGFA). nih.govnih.gov The up-regulation of these specific genes provides further insight into the pathways through which this compound exerts its cytotoxic and antiproliferative effects. nih.govresearchgate.net For instance, the upregulation of NDRG1 has been implicated as a requirement for the compound-induced apoptosis. nih.govcancerindex.org

Anti-inflammatory Research: Molecular Pathways and Targets

Beyond its anticancer properties, this compound has been investigated for its anti-inflammatory potential. This research explores its ability to modulate key inflammatory mediators and signaling pathways.

Modulation of Inflammatory Mediators and Signaling Pathways

Studies have shown that this compound can attenuate inflammatory responses. In a rat model of hypobaric hypoxia-induced cerebral edema, supplementation with the compound led to a downregulation of the pro-inflammatory transcription factor NF-κB. targetmol.comnih.gov This was accompanied by a significant reduction in pro-inflammatory cytokines. targetmol.com

Furthermore, research on murine BV2 microglial cells demonstrated that 3,4-dihydroxybenzoate (a related compound) significantly attenuated the LPS-mediated induction of nitric oxide synthase and pro-inflammatory cytokines like TNF-α and IL-6. nih.gov This effect was associated with reduced reactive oxygen species (ROS) production and decreased activation of the NF-κB and MAPK pathways. nih.gov The upregulation of Heme Oxygenase-1 (HO-1), an enzyme with anti-inflammatory properties, appears to be a key mechanism in this process. nih.gov

Another study investigating the anti-inflammatory activity of compounds from Vitex negundo identified 3,4-dihydroxybenzoic acid as a bioactive principle. frim.gov.my In a TPA-induced mouse ear edema model, this compound demonstrated anti-inflammatory effects. frim.gov.my Additionally, extracts from the heartwood of Acacia confusa, which contain Ethyl 3,4-dihydroxybenzoate, have been shown to strongly suppress nitric oxide (NO) production in LPS-activated RAW 264.7 macrophages. nchu.edu.tw

These findings suggest that this compound and related compounds can modulate inflammatory responses by targeting key signaling pathways like NF-κB and MAPK, and by influencing the production of inflammatory mediators such as pro-inflammatory cytokines and nitric oxide. nih.govnchu.edu.tw

Based on a comprehensive review of available scientific literature, there is a significant lack of specific research focusing on the neuroprotective mechanisms of this compound in in vitro models. The majority of existing studies investigate related but structurally distinct compounds, such as its isomer Ethyl 3,4-dihydroxybenzoate (protocatechuic acid ethyl ester) or the corresponding methyl ester, Mthis compound. Findings from these related molecules cannot be directly and accurately extrapolated to this compound.

While direct mechanistic studies on neuroprotection are not available, the compound has been identified in some biological contexts.

This compound has been identified as a phytochemical in medicinal plants like Flueggea virosa and in the root barks of mulberry (Morus species). scirp.orgtandfonline.comresearchgate.netscirp.org These plants are recognized for their traditional use and for containing a variety of phenolic compounds that contribute to general antioxidant and anti-inflammatory effects. scirp.orgresearchgate.net However, the specific contribution and neuroprotective pathways of this compound have not been isolated or detailed in these studies.

One study identified this compound as a potent inhibitor of tyrosinase, an enzyme involved in melanin synthesis. science.gov While tyrosinase inhibition is relevant for dermatological applications, and the enzyme is present in the brain, detailed studies linking this specific activity of this compound to broader neuroprotective pathways in in vitro neuronal models are currently absent from the available literature.

Due to the absence of detailed research findings and specific data on its activity in neuronal cell models, it is not possible to construct an informative section on the "Neuroprotective Mechanisms in In Vitro Models" for this compound or to generate the requested data tables. Further research is required to elucidate any potential neuroprotective roles and the underlying mechanistic pathways for this specific compound.

Pharmacological and Biochemical Investigations of Ethyl 2,4 Dihydroxybenzoate Pre Clinical, Mechanistic Focus

Receptor Binding Studies and Ligand-Target Interactions in Cellular and Molecular Assays

While comprehensive receptor binding profiles for Ethyl 2,4-dihydroxybenzoate (B8728270) are not extensively detailed in the available literature, specific ligand-target interactions have been identified in molecular and cellular assays. The primary target investigated is prolyl hydroxylase.

In studies on cultured vascular smooth muscle cells (A10 cells), Ethyl 2,4-dihydroxybenzoate was utilized as a prolyl hydroxylase inhibitor. karger.com This enzyme is crucial for the post-translational modification of collagen, specifically the hydroxylation of proline residues, which is a necessary step for the formation of stable collagen triple helices. By inhibiting prolyl hydroxylase, this compound effectively disrupts the maturation of type I collagen. karger.com This inhibitory action demonstrates a direct interaction with the enzyme's active site, characteristic of a competitive inhibitor, although detailed kinetic and binding studies were not the focus of the available reports.

Furthermore, research into derivatives of the parent compound, 2,4-dihydroxybenzoic acid (2,4-DHBA), has provided insights into potential targets. Conjugates of 2,4-DHBA have been shown to target the mitochondrion in parasites like Trypanosoma brucei and Trypanosoma congolense, suggesting that the core structure contributes to interactions within this organelle. researchgate.net

Target Research Model Observed Interaction/Effect Finding
Prolyl HydroxylaseCultured Vascular Smooth Muscle Cells (A10)Inhibition of enzyme activityReversal of ascorbate-induced maturation of type I collagen subtypes. karger.com
MitochondrionTrypanosoma brucei, T. congolenseTargeting by 2,4-DHBA-lipocation conjugatesDose-dependent effect on parasite respiration. researchgate.net

Cellular Uptake and Intracellular Distribution Mechanisms in Research Models

Specific studies detailing the cellular uptake and intracellular distribution mechanisms for this compound are not extensively covered in the reviewed scientific literature. Research models have utilized the compound by adding it to cell culture media, implying it can cross the cell membrane to exert its intracellular effects, such as the inhibition of prolyl hydroxylase. karger.com However, the precise transporters or mechanisms (e.g., passive diffusion, active transport) involved in its entry into cells and its subsequent distribution to subcellular compartments like the cytoplasm or mitochondria have not been elucidated.

In studies where this compound was used, the focus remained on its biological effect rather than its pharmacokinetics at the cellular level. For instance, in experiments with vascular smooth muscle cells, the compound was dissolved in ethanol (B145695) and diluted in buffer for administration to the cell cultures. karger.com

Ex Vivo and In Vitro Biotransformation Studies and Metabolic Fate

The metabolic fate of this compound has been explored in the context of general chemical principles and in specific biological systems, primarily plant-based. As an ester, it is anticipated that a primary metabolic pathway in mammals would involve hydrolysis by esterase enzymes. This reaction would cleave the ester bond, yielding 2,4-dihydroxybenzoic acid and ethanol, which would then undergo further metabolism. inchem.org

Specific in vitro and in vivo studies in plant models have identified biotransformation pathways for the parent compound, 2,4-dihydroxybenzoic acid. In tea plants (Camellia sinensis), 2,4-dihydroxybenzoic acid is recognized as an endogenously produced metabolite that can undergo glycosylation. nih.gov A specific UDP-glucosyltransferase, UGT95B17, was identified that catalyzes the formation of 2,4-DHBA glucoside. nih.gov When tea leaves were exposed to 2,4-dihydroxybenzoic acid, a significant increase in the concentration of its glucoside conjugate was confirmed via LC-MS analysis. nih.gov While this demonstrates a specific biotransformation pathway, it is important to note that this has been observed in a plant model, and the metabolic fate in animal or human cells may differ.

Modulation of Cellular Metabolism and Bioenergetics in Pre-clinical Models

This compound has been shown to modulate specific aspects of cellular metabolism, primarily through its inhibitory action on prolyl hydroxylase.

In vascular smooth muscle cells, the synthesis of type I collagen is a key metabolic process. The maturation of procollagen (B1174764) into stable collagen requires the activity of prolyl hydroxylase. By inhibiting this enzyme, this compound directly interferes with this metabolic pathway, leading to a decrease in the accumulation of mature α1(I) and α2(I) collagen subtypes. karger.com This demonstrates a targeted modulation of protein synthesis and maturation.

Research on conjugates of the parent compound, 2,4-dihydroxybenzoic acid, highlights a role in modulating bioenergetics in parasites. Conjugates of 2,4-DHBA and salicylhydroxamate were found to affect parasite respiration in a dose-dependent manner in Trypanosoma brucei. researchgate.net This indicates an impact on mitochondrial function, a central hub of cellular bioenergetics. This effect on respiration suggests interference with the electron transport chain or other mitochondrial processes essential for energy production.

Model System Metabolic Process/Pathway Affected Mechanism of Modulation Observed Outcome
Cultured Vascular Smooth Muscle Cells (A10)Type I Collagen SynthesisInhibition of Prolyl HydroxylaseDecreased generation and accumulation of mature collagen subtypes. karger.com
Trypanosoma brucei (parasite)Cellular Respiration / BioenergeticsTargeting of the mitochondrion by 2,4-DHBA conjugatesDose-dependent effect on parasite respiration. researchgate.net

Computational Chemistry and Theoretical Studies on Ethyl 2,4 Dihydroxybenzoate

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. For Ethyl 2,4-dihydroxybenzoate (B8728270), these methods can predict its three-dimensional structure, electron distribution, and chemical reactivity, which are crucial for understanding its interaction with biological targets.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the optimized molecular geometry, vibrational frequencies, and other electronic properties of molecules. ebi.ac.ukchemrxiv.org For derivatives of 2,4-dihydroxybenzoic acid, DFT calculations, often using the B3LYP method with a basis set like 6-311++G(d,p), have been employed to determine the most stable conformers and to analyze their structural parameters. ebi.ac.uk Such studies on the parent molecule, 2,4-dihydroxybenzoic acid, have shown good consistency between theoretically calculated geometrical parameters and those obtained from experimental X-ray diffraction. ebi.ac.uk

DFT calculations for Ethyl 2,4-dihydroxybenzoate would similarly yield optimized bond lengths, bond angles, and dihedral angles. These calculations help in understanding how the ethyl ester group influences the geometry of the dihydroxybenzoic acid scaffold. Furthermore, DFT is used to compute properties like the molecular electrostatic potential (MEP), which identifies the electron-rich and electron-deficient regions of the molecule. This information is critical for predicting sites susceptible to electrophilic and nucleophilic attack, thereby offering insights into the compound's reactivity and intermolecular interactions. researchgate.net

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. irjweb.comnih.gov

A small HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity, as it requires less energy to be excited. researchgate.net This analysis has been used to explain the bioactivity of various compounds, where a lower energy gap often corresponds to higher bioactivity. researchgate.net From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. irjweb.comresearchgate.net

Reactivity DescriptorFormulaDescription
Energy Gap (ΔE)ELUMO - EHOMOIndicates chemical reactivity and stability. irjweb.com
Ionization Potential (I)-EHOMOThe energy required to remove an electron.
Electron Affinity (A)-ELUMOThe energy released when an electron is added.
Electronegativity (χ)(I + A) / 2The power of an atom to attract electrons. irjweb.com
Chemical Hardness (η)(I - A) / 2Measures resistance to change in electron distribution. irjweb.com
Chemical Softness (S)1 / ηThe reciprocal of hardness, indicating high reactivity.
Electrophilicity Index (ω)χ² / (2η)Measures the propensity to accept electrons. irjweb.com

For this compound, a minimal HOMO-LUMO energy gap would suggest that the molecule is reactive and can readily interact with biological receptors. nih.gov

Density Functional Theory (DFT) for Molecular Geometry and Reactivity Predictions

Molecular Docking Simulations for Target Identification and Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in identifying potential biological targets and predicting the binding affinity of a compound.

Derivatives of this compound have been investigated as potential inhibitors of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. nih.gov In silico docking studies are often performed to predict the binding modes of these compounds within the enzyme's active site. nih.govresearchgate.net For example, studies on compounds incorporating the 2,4-dihydroxybenzoate moiety have shown that the hydroxyl groups play a crucial role in the inhibitory activity by forming hydrogen bonds with amino acid residues in the tyrosinase active site. nih.govplos.org The docking results for these related compounds often correlate well with their experimentally determined inhibitory activities (IC₅₀ values).

CompoundTargetIC₅₀ (µM)Key Findings from DockingReference
2-((3-acetylphenyl)amino)-2-oxothis compoundMushroom Tyrosinase27.35 ± 3.6Docking predicted possible binding modes in the enzymatic pocket. Cinnamic acid derivatives were found to be more potent. nih.gov
2-oxo-2-[(2-oxo-2H-chromen-7-yl)oxy]ethyl-2,4-dihydroxybenzoateMushroom Tyrosinase8.96Showed high binding affinity with the active site of tyrosinase. nih.gov
Carvacrol (B1668589) derivative with 2,4-dihydroxy substituted benzoic acidMushroom Tyrosinase6.72,4-dihydroxy substituted derivatives showed the best affinity for the target protein compared to other substitution patterns. plos.org

Bacterial efflux pumps contribute significantly to multidrug resistance by expelling antibiotics from the cell. grafiati.comacs.org Identifying inhibitors of these pumps is a promising strategy to restore antibiotic efficacy. acs.org While direct studies on this compound are limited, research on its isomer, Ethyl 3,4-dihydroxybenzoate (EDHB), has demonstrated potential as an efflux pump inhibitor (EPI). nih.govnih.gov Molecular docking analyses using AutoDock Vina indicated that EDHB likely binds within the distal binding pocket of the AcrB efflux pump in E. coli. nih.govnih.govresearchgate.net The interactions were predicted to involve hydrogen bonds and hydrophobic contacts, suggesting a mechanism for its interference with substrate translocation. nih.govnih.gov

CompoundTargetDocking SoftwareKey Findings from DockingReference
Ethyl 3,4-dihydroxybenzoate (Isomer)AcrB Efflux Pump (E. coli)AutoDock VinaPutatively binds within the distal binding pocket of AcrB through H-bonds and hydrophobic contacts. nih.govnih.gov

Molecular Dynamics Simulations for Ligand-Protein Interaction Dynamics and Stability

Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time. In drug discovery, MD simulations complement molecular docking by assessing the stability of a predicted ligand-protein complex in a dynamic environment that mimics physiological conditions. nih.gov An MD simulation can confirm whether the binding pose predicted by docking is stable or if the ligand dissociates from the protein's active site.

The process involves placing the docked ligand-protein complex in a simulated aqueous environment and calculating the atomic trajectories over a period typically ranging from nanoseconds to microseconds. Key parameters analyzed from the simulation include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein and ligand atoms from their initial positions, indicating the stability of the complex. A stable RMSD value suggests the complex has reached equilibrium. nih.govresearchgate.net

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues, helping to identify flexible regions of the protein and key residues that interact with the ligand. nih.gov

For a potential inhibitor like this compound, MD simulations would be crucial to validate the stability of its interactions with targets like tyrosinase or efflux pumps. A stable complex throughout the simulation would provide stronger evidence of its potential inhibitory activity. researchgate.net

QSAR (Quantitative Structure-Activity Relationship) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the chemical structure of compounds with their biological activity using statistical methods. icapsr.comnih.gov The fundamental principle is that the structural properties of a molecule determine its activity. QSAR models are developed to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules and reducing the need for extensive experimental screening. icapsr.commdpi.com

The development of a QSAR model involves several key steps:

Data Set Collection: A set of compounds with known biological activities (e.g., IC₅₀ values) is compiled. This set is typically divided into a training set for model development and a test set for external validation. orientjchem.org

Descriptor Calculation: Various molecular descriptors (physicochemical, steric, electronic, topological) are calculated for each compound.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical equation relating the descriptors to the biological activity. orientjchem.orgacs.org

Model Validation: The model's statistical significance and predictive power are rigorously assessed using internal (e.g., leave-one-out cross-validation, q²) and external validation (predictive r²). mdpi.comorientjchem.org

Analytical Methodologies for Research and Quantification of Ethyl 2,4 Dihydroxybenzoate

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Research Samples

HPLC is a cornerstone technique for the analysis of ethyl 2,4-dihydroxybenzoate (B8728270) due to its high resolution, sensitivity, and adaptability. Method development involves optimizing the separation of the target analyte from other components in the sample matrix.

The choice between reverse-phase (RP) and normal-phase (NP) chromatography depends on the polarity of the analyte and the sample matrix.

Reverse-Phase (RP) HPLC : This is the most widely used mode for the analysis of moderately polar compounds like ethyl 2,4-dihydroxybenzoate. nih.gov In RP-HPLC, the stationary phase is non-polar (e.g., C18 or C8 bonded silica), and the mobile phase is polar (e.g., a mixture of water with acetonitrile (B52724) or methanol). hawach.comresearchgate.net Separation is based on hydrophobic interactions; less polar compounds are retained longer on the column. hawach.com For this compound, a typical mobile phase might consist of an aqueous component, often with a small amount of acid like formic or acetic acid to control the ionization of the phenolic hydroxyl groups and improve peak shape, and an organic modifier like acetonitrile. sielc.comnih.gov Gradient elution, where the composition of the mobile phase is changed during the run, is often employed to achieve optimal separation of compounds with a range of polarities. chromatographyonline.com

Normal-Phase (NP) HPLC : In NP-HPLC, a polar stationary phase (e.g., silica (B1680970), amino, or cyano-bonded phases) is used with a non-polar mobile phase (e.g., hexane, isopropanol). hawach.comunt.edu Separation is based on the polarity of the compounds, with more polar analytes interacting more strongly with the stationary phase and eluting later. hawach.comunt.edu While less common for this specific compound, NP-HPLC can be advantageous for separating it from very non-polar interferences or for specific isomer separations. hawach.com

A variation known as hydrogen-bonding mode chromatography, using specific columns like SHARC 1, can also be employed for separating dihydroxybenzoic acid isomers, where separation is based on the accessibility of the hydroxyl groups. sielc.com

Interactive Table: Comparison of RP-HPLC and NP-HPLC for this compound Analysis

FeatureReverse-Phase HPLC (RP-HPLC)Normal-Phase HPLC (NP-HPLC)
Stationary Phase Non-polar (e.g., C18, C8) hawach.comPolar (e.g., Silica, Amino, Cyano) hawach.com
Mobile Phase Polar (e.g., Water/Acetonitrile, Water/Methanol) hawach.comNon-polar (e.g., Hexane/Isopropanol) hawach.com
Elution Order Least polar compounds elute last.Most polar compounds elute last. hawach.com
Primary Application for this compound General quantification and analysis in aqueous and moderately polar samples. nih.govsielc.comSeparation from non-polar interferences, specific isomer separations. hawach.com

The choice of detector is critical for achieving the desired sensitivity and selectivity.

UV/Visible (UV/Vis) Detectors : These are the most common detectors used in HPLC. chromatographyonline.com They measure the absorbance of the analyte at one or more specific wavelengths. For this compound, which contains a chromophoric benzene (B151609) ring, UV detection is highly effective. Fixed-wavelength detectors measure at a single wavelength, while variable-wavelength detectors allow for the selection of the optimal wavelength for maximum absorbance. chromatographyonline.com

Photodiode Array (PDA) Detectors : Also known as Diode Array Detectors (DAD), PDA detectors are a more advanced type of UV detector. shimadzu.com They acquire the entire UV-Vis spectrum for each point in the chromatogram, providing three-dimensional data (absorbance vs. time vs. wavelength). shimadzu.comecomsro.com This capability is invaluable for method development, peak purity assessment, and compound identification by comparing the acquired spectrum with that of a known standard. shimadzu.com For instance, a method for the simultaneous determination of various phenolic compounds, including dihydroxybenzoic acid isomers, utilized a DAD detector set at an acquisition range of 220-400 nm. zenodo.org

Mass Spectrometry (MS) Detectors : HPLC coupled with mass spectrometry (LC-MS) provides the highest level of selectivity and sensitivity. researchgate.netludger.com An MS detector ionizes the compounds eluting from the HPLC column and separates the ions based on their mass-to-charge ratio (m/z). ludger.com This allows for definitive identification of this compound and its quantification even at very low concentrations or in complex matrices. researchgate.net Tandem mass spectrometry (LC-MS/MS) further enhances selectivity by fragmenting the initial ion and analyzing the resulting fragment ions, providing structural information. researchgate.net LC-MS is particularly useful when analyzing complex samples or when absolute confirmation of the analyte's identity is required. researchgate.net

Interactive Table: HPLC Detector Technologies for this compound

DetectorPrincipleAdvantagesCommon Application
UV/Visible Measures absorbance at specific wavelengths. chromatographyonline.comCost-effective, robust, good for routine quantification. chromatographyonline.comRoutine analysis and quality control.
Photodiode Array (PDA/DAD) Acquires full UV-Vis spectra. shimadzu.comPeak purity analysis, compound identification, method development. shimadzu.comAnalysis of complex mixtures, impurity profiling. shimadzu.com
Mass Spectrometry (MS) Measures mass-to-charge ratio of ionized analytes. ludger.comHigh sensitivity and selectivity, definitive identification. researchgate.netTrace analysis, analysis in complex matrices, structural confirmation. researchgate.net

Reverse-Phase and Normal-Phase Chromatographic Techniques

Gas Chromatography (GC) Applications in Research

Gas chromatography is another powerful technique for the analysis of volatile or semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is often necessary to increase its volatility and thermal stability. This typically involves converting the polar hydroxyl groups into less polar ethers or esters.

Once derivatized, the sample is injected into the GC, where it is vaporized and carried by an inert gas (the mobile phase) through a column (the stationary phase). Separation occurs based on the compound's boiling point and its interaction with the stationary phase. mnstate.edu

GC is often coupled with a mass spectrometer (GC-MS), which provides detailed structural information and allows for highly sensitive and specific detection. nih.gov The mass spectrum of the derivatized this compound can be compared to spectral libraries for positive identification. nih.gov For example, a GC-MS analysis of plant extracts identified a trimethylsilyl (B98337) (TMS) derivative of 2,6-dihydroxybenzoic acid. nih.gov

Capillary Electrophoresis (CE) for Separation and Analysis

Capillary electrophoresis is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field. libretexts.orgcolby.edu The separation takes place in a narrow fused-silica capillary filled with a background electrolyte. ufmg.br

For the analysis of this compound, its phenolic hydroxyl groups can be ionized in a basic buffer, allowing it to migrate in the electric field. scispace.com CE offers advantages such as high efficiency, short analysis times, and the requirement for only very small sample volumes. colby.edu

Different modes of CE, such as capillary zone electrophoresis (CZE), can be employed. ufmg.br Detection in CE is often performed using UV-Vis or DAD detectors, similar to HPLC. ufmg.br Coupling CE with mass spectrometry (CE-MS) can provide even greater sensitivity and specificity. ufmg.br The technique has been used for the separation of closely related isomers of benzoic acids, where organic modifiers in the buffer can be used to enhance resolution. scispace.com

Spectrophotometric Assays for Quantification in Research Samples (e.g., CUPRAC Method for Antioxidant Activity)

Spectrophotometric assays are simpler, often colorimetric, methods that can be used for the quantification of total phenolic content or for assessing specific properties like antioxidant activity.

One such method is the CUPRAC (Cupric Ion Reducing Antioxidant Capacity) assay. researchgate.netscispace.com This assay is based on the ability of an antioxidant compound to reduce the cupric ion (Cu(II))-neocuproine complex to the cuprous ion (Cu(I))-neocuproine complex, which has a distinct orange-yellow color and a maximum absorbance at around 450 nm. researchgate.netcabidigitallibrary.org The intensity of the color produced is proportional to the antioxidant capacity of the sample.

In the context of this compound, its antioxidant properties, stemming from its dihydroxy-substituted benzene ring, can be quantified using the CUPRAC method. Research has shown that dihydroxybenzoate isomers are products of hydroxyl radical attack on salicylate (B1505791) probes, and their presence and antioxidant effect can be measured using the CUPRAC assay. nih.govresearchgate.net This method is advantageous because it is performed at a pH close to physiological pH (pH 7) and is applicable to both hydrophilic and lipophilic antioxidants. istanbul.edu.tr The results from the CUPRAC assay can be validated by HPLC to confirm the concentrations of the specific dihydroxybenzoate isomers. nih.govresearchgate.net

Structure Activity Relationship Sar Studies of Ethyl 2,4 Dihydroxybenzoate and Its Derivatives

Impact of Substituents on Biological Activities (e.g., Hydroxyl Position, Ester Chain Length)

The biological activity of dihydroxybenzoate derivatives is significantly influenced by the substitution pattern on the aromatic ring and the nature of the ester group. Research has shown that both the positioning of the hydroxyl groups and the length of the ester's alkyl chain are critical determinants of efficacy across various biological targets.

Hydroxyl Group Position:

The relative positions of the two hydroxyl groups on the benzoic acid scaffold lead to different isomers, such as 2,4-, 2,5-, 3,4-, and 3,5-dihydroxybenzoates, each exhibiting distinct biological profiles.

Antibacterial Activity: In studies against the bacterium Xanthomonas citri subsp. citri, the causative agent of citrus canker, heptyl 2,4-dihydroxybenzoate (B8728270) (MIC = 52 μM) was found to be more potent than its isomers, heptyl 2,5-dihydroxybenzoate (B8804636) (MIC = 80 μM) and heptyl 3,4-dihydroxybenzoate (MIC = 88 μM). mdpi.com This indicates that the 2,4-substitution pattern is favorable for anti-Xcc activity. mdpi.com

Enzymatic and Herbicidal Activity: Comparisons involving methyl esters of dihydroxybenzoic acid have shown that the 2,4-dihydroxy isomer demonstrates the highest relative activity in esterase assays (~100%) compared to the 3,5-dihydroxy isomer (~80%). Furthermore, the 2,4-substitution pattern confers superior herbicidal efficacy, outperforming 3,4- and 1,3-isomers.

Antioxidant Activity: In contrast, for antioxidant properties, the 2,4-dihydroxy substitution is not always optimal. One study found that 2,4-dihydroxybenzoic acid displayed poor radical scavenging activity in a DPPH assay compared to other isomers like 3,5-dihydroxybenzoic acid and 3,4-dihydroxybenzoic acid. nih.gov Another study reported that dihydroxybenzoic acids with hydroxyl groups in the ortho and para positions relative to the carboxyl group (like 2,5-DHB) showed stronger activity against superoxide (B77818) radicals than those with groups in the meta position (like 2,4-DHB). nih.gov

Table 1: Impact of Hydroxyl Position on Biological Activity of Dihydroxybenzoate Derivatives
CompoundActivity TypeRelative Potency/FindingSource
Heptyl 2,4-dihydroxybenzoateAntibacterial (anti-Xcc)More active (MIC = 52 μM) mdpi.com
Heptyl 2,5-dihydroxybenzoateAntibacterial (anti-Xcc)Less active (MIC = 80 μM) mdpi.com
Heptyl 3,4-dihydroxybenzoateAntibacterial (anti-Xcc)Less active (MIC = 88 μM) mdpi.com
Methyl 2,4-dihydroxybenzoateEnzymatic (Esterase)Highest activity (~100%)
Methyl 3,5-dihydroxybenzoate (B8624769)Enzymatic (Esterase)Lower activity (~80%)
2,4-Dihydroxybenzoic acidAntioxidant (DPPH assay)Poor activity nih.gov
3,5-Dihydroxybenzoic acidAntioxidant (DPPH assay)Strong activity nih.gov

Ester Chain Length:

The esterification of the carboxylic acid group is a common modification, and the length of the alkyl chain of the ester has a profound effect on biological activity, often linked to changes in properties like lipophilicity.

Antimicrobial Activity: A general trend observed is that antibacterial and antifungal activity increases with the length of the ester alkyl chain. Studies on various phenolic acid esters, including dihydroxybenzoates, showed that butyl esters were more potent than propyl, ethyl, and methyl esters against microorganisms like Escherichia coli and Staphylococcus aureus. mdpi.comresearchgate.net For instance, the antimicrobial activity of (R)-3-hydroxybutyric alkyl esters was found to increase as the chain length grew from one to six carbons (C1 to C6). nih.gov

Enzyme Inhibition: The influence of chain length is also evident in enzyme inhibition. For derivatives of 3,4-dihydroxybenzoic acid acting as HIV-1 protease inhibitors, activity was only observed for compounds with alkyl chains containing eight or more carbon atoms, with shorter chains being inactive. mdpi.com

Synthetic Efficiency: While longer chains may increase biological activity, they can decrease synthetic efficiency. For 2,4-dihydroxybenzoate esters, the synthetic yield is highest for the methyl ester (70-85%) and decreases for the ethyl ester (41%) and isopropyl derivatives (6%), likely due to increased steric hindrance from bulkier alkyl groups.

Table 2: Influence of Ester Alkyl Chain Length on Activity and Synthesis
Compound SeriesActivity TypeFindingSource
Phenolic acid alkyl estersAntimicrobialActivity increases with chain length (Butyl > Propyl > Ethyl > Methyl) researchgate.net
(R)-3-Hydroxybutyric alkyl estersAntimicrobialActivity increases as chain length goes from C1 to C6 nih.gov
3,4-Dihydroxybenzoic acid estersHIV-1 Protease InhibitionActivity requires alkyl chains of at least 8 carbons mdpi.com
2,4-Dihydroxybenzoate estersSynthetic YieldYield decreases with increasing chain length (Methyl > Ethyl)

Role of Hydroxyl and Ester Groups in Pharmacophore Development

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For this compound, the hydroxyl and ester groups are key components of its pharmacophore, directly participating in interactions with biological targets.

Enzyme Binding and Inhibition: In many enzymes, the precise positioning of hydroxyl groups is critical for binding and activity. For influenza neuraminidase inhibitors derived from dihydroxybenzoic acid, an unsubstituted hydroxyl group was found to be important for inhibitory activity. nih.gov In another example, the binding of 2,4-dihydroxybenzoate to the enzyme p-hydroxybenzoate hydroxylase induces a significant conformational change where the flavin (FAD) cofactor is displaced from the active site. nih.gov This event, triggered specifically by the presence of the hydroxyl group at the 2-position, underscores its critical role in molecular recognition and the subsequent biological effect. nih.gov

Metal Chelation: The arrangement of the hydroxyl and carboxylate groups in 2,4-dihydroxybenzoate allows it to act as a chelating agent. In copper(II) complexes, the ligand binds to the metal ion through one carboxylate oxygen and the oxygen of the ortho-hydroxyl group (at position 2), forming a stable five-membered chelate ring. This metal-binding capability is a key pharmacophoric feature for its interaction with metalloenzymes.

Pharmacophore Models: In computational drug design, pharmacophore models for inhibitors often include features representing these groups. A typical model might consist of hydrogen bond acceptors/donors (from the -OH groups), a hydrophobic region (the benzene (B151609) ring), and sometimes an aromatic ring feature. nih.gov For instance, a pharmacophore model for acidic inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) included features for hydrophobic interactions, an aromatic ring, and a negatively ionizable group (representing the carboxylate), highlighting the common roles these functionalities play. nih.gov The ester group in this compound modifies the carboxylate feature, influencing its polarity and steric profile.

Conformational Analysis and its Influence on Activity

Conformational analysis is the study of the three-dimensional shapes that a molecule can adopt and how these shapes influence its properties and interactions. dovepress.com The biological activity of a molecule is intimately linked to its ability to adopt a specific conformation that is complementary to the binding site of its target.

For this compound, the relative orientation of the ethyl ester and the two hydroxyl groups is not fixed. Rotation around the single bonds allows the molecule to exist in various conformations. The preferred conformation can be influenced by intramolecular hydrogen bonding, steric hindrance, and interactions with the surrounding environment (e.g., a solvent or a protein's active site).

Enzyme-Induced Conformational Changes: The interaction of 2,4-dihydroxybenzoate with p-hydroxybenzoate hydroxylase provides a clear example of how a ligand's conformation influences biological activity. The binding of this specific isomer, with its hydroxyl group at the 2-position, forces a dramatic conformational change in the enzyme, pushing the FAD cofactor out of the active site. nih.gov This suggests that the molecule's ability to fit into the active site in a particular orientation is directly responsible for this unique inhibitory mechanism.

Steric Hindrance and Binding: The conformation of the molecule can also create unfavorable interactions. For example, the 4-hydroxy group of 2,4-dihydroxybenzoate can lead to steric clashes with specific amino acid residues (e.g., Phenylalanine) in an enzyme's active site, which can prevent or weaken binding. This highlights how the molecule's static shape and the positioning of its substituents can dictate its biological compatibility with a target.

Occurrence, Isolation, and Biosynthesis of Ethyl 2,4 Dihydroxybenzoate

Natural Sources and Distribution in Plants and Microorganisms

Ethyl 2,4-dihydroxybenzoate (B8728270) has been isolated from a range of biological sources, demonstrating its distribution across different kingdoms of life.

In the plant kingdom, it has been identified in the root bark of the mulberry tree (Morus alba) nih.govtandfonline.comcabidigitallibrary.org. It is also found in the wood of Artocarpus elasticus researchgate.netthieme-connect.com and has been listed as a phytochemical in Flueggea virosa scirp.org. The presence of this compound in these plants suggests a role in their defense mechanisms or other physiological processes. For instance, compounds from Morus plants, including ethyl 2,4-dihydroxybenzoate, have shown antimicrobial activities against plant pathogens tandfonline.com.

Among microorganisms, certain fungi are known to produce this compound and its derivatives. It has been isolated from endophytic fungi, such as Lasiodiplodia theobromae found in mangrove plants researchgate.net, and from fungi associated with marine algae like Penicillium antarcticum mdpi.com. The production of such compounds by endophytic and marine-derived fungi highlights the chemical diversity of these organisms and their potential as sources of novel bioactive molecules. For example, several new β-resorcylic acid derivatives were identified from Lasiodiplodia theobromae researchgate.net. Additionally, Penicillium species, including Penicillium roqueforti and Penicillium paneum, are known to produce 2,4-dihydroxybenzoic acid, the precursor to the ethyl ester core.ac.uk.

The following table summarizes the natural sources of this compound:

Isolation and Purification Techniques from Natural Extracts for Research

The isolation and purification of this compound from natural extracts involve a series of chromatographic techniques to separate it from a complex mixture of other secondary metabolites.

A general procedure for isolating this compound from plant or fungal material begins with the extraction of the biomass using an organic solvent. Ethyl acetate (B1210297) is a commonly used solvent for this purpose mdpi.comcore.ac.uk. The crude extract obtained after evaporation of the solvent is then subjected to further purification.

Fractionation of the crude extract is a key step, often achieved through column chromatography. Silica (B1680970) gel is a common stationary phase for initial fractionation, where a gradient of solvents with increasing polarity (e.g., n-hexane to ethyl acetate to methanol) is used to elute different compounds mdpi.com.

Further purification of the fractions containing the target compound is typically performed using more advanced chromatographic methods. High-Performance Liquid Chromatography (HPLC), particularly with a reversed-phase column (like C18), is a powerful technique for obtaining the pure compound mdpi.comnih.gov. The mobile phase for HPLC often consists of a mixture of methanol (B129727) and water or acetonitrile (B52724) and water.

The identity and purity of the isolated this compound are confirmed using spectroscopic methods. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS) are essential for structural elucidation and confirmation researchgate.netmdpi.combeilstein-journals.org.

Biosynthetic Pathways and Precursors (e.g., Shikimate Pathway, 2,4-dihydroxybenzoic acid)

The biosynthesis of this compound is intrinsically linked to the formation of its precursor, 2,4-dihydroxybenzoic acid (β-resorcylic acid). This acid is a product of the shikimate pathway, a fundamental metabolic route in plants and microorganisms for the synthesis of aromatic compounds researchgate.net.

The shikimate pathway starts with the precursors phosphoenolpyruvate (B93156) and erythrose-4-phosphate and proceeds through a series of enzymatic steps to produce chorismate. Chorismate is a crucial branch-point intermediate that leads to the synthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and a wide array of other aromatic secondary metabolites, including 2,4-dihydroxybenzoic acid researchgate.net.

The direct precursor to this compound is 2,4-dihydroxybenzoic acid. The formation of the ethyl ester occurs through an esterification reaction where the carboxyl group of 2,4-dihydroxybenzoic acid reacts with ethanol (B145695). This esterification can be catalyzed by enzymes within the organism.

In some microorganisms, polyketide synthase (PKS) pathways are also involved in the biosynthesis of dihydroxybenzoic acid derivatives. For instance, in lichens, the biosynthesis of similar compounds like ethyl orsellinate (ethyl 2,4-dihydroxy-6-methylbenzoate) involves complex polyketide synthase machinery smolecule.com.

Glucosylation and Other Conjugation Mechanisms in Biological Systems

In biological systems, phenolic compounds like this compound can undergo various conjugation reactions, with glucosylation being a common modification. Glucosylation is the process of attaching a glucose molecule to the parent compound, often at a hydroxyl group, through the action of enzymes called UDP-glycosyltransferases (UGTs).

This conjugation serves several purposes, including increasing the water solubility of the compound, facilitating its transport and storage within the organism, and detoxifying potentially harmful substances. For example, in the context of plant defense, salicylic (B10762653) acid (a related phenolic compound) and its hydroxylated derivatives, such as 2,5-dihydroxybenzoic acid, are often found in their glycosylated forms nih.gov.

Recent research on Camellia sinensis (tea plant) has shown that 2,4-dihydroxybenzoic acid, the precursor to this compound, can be glucosylated in planta. When tea leaves were treated with 2,4-dihydroxybenzoic acid, a significant increase in the corresponding glucoside was observed nih.gov. This suggests that a similar glucosylation mechanism could potentially occur for this compound, although specific studies on its glucosylation are less common.

Other conjugation mechanisms can also occur, such as the formation of amino acid conjugates. However, glucosylation is a predominant modification for phenolic compounds in plants and fungi. The process of glucosylation can be reversible, with glucosidases capable of cleaving the glucose moiety to release the active aglycone when needed researchgate.net.

Emerging Research Avenues and Potential Academic Applications of Ethyl 2,4 Dihydroxybenzoate

Development of Novel Research Probes and Reagents

Ethyl 2,4-dihydroxybenzoate (B8728270), a derivative of 2,4-dihydroxybenzoic acid, is gaining attention as a versatile building block in the synthesis of specialized research tools. ontosight.ai Its inherent chemical properties, including the presence of hydroxyl groups and an ethyl ester, make it a suitable starting material for creating more complex molecules for various scientific investigations.

One notable application is in the development of fluorescent probes. For instance, a highly fluorescent structural analogue of the mycotoxin zearalenone (B1683625), 2-[(pyrene-l-carbonyl) amino]ethyl 2,4-dihydroxybenzoate, has been synthesized. researchgate.netmdpi.com This probe is instrumental in competitive sensing assays for detecting zearalenone in samples like cereal flours. researchgate.netmdpi.com The probe competes with the target mycotoxin for binding sites in molecularly imprinted polymers (MIPs), leading to a measurable change in fluorescence and enabling sensitive detection. researchgate.net This approach has been shown to significantly increase the sensitivity of detection, allowing for the quantification of zearalenone at very low concentrations. mdpi.com

Furthermore, the reactivity of the hydroxyl groups on the benzene (B151609) ring allows for the synthesis of various derivatives. For example, the reaction of salicylic (B10762653) acid with hydroxyl radicals, produced in a Fenton system, results in the formation of dihydroxybenzoic acid (DHBA) isomers, including 2,4-DHBA. researchgate.net This reaction forms the basis of a colorimetric assay to detect hydroxyl radical damage and assess antioxidant activity. researchgate.net The ability to create such specific reagents highlights the utility of the 2,4-dihydroxybenzoate structure in developing new analytical methods.

The synthesis of various substituted ethyl 2,4-dihydroxybenzoates has also been explored. For example, ethyl 6-substituted 2,4-dihydroxybenzoates have been synthesized through the reaction of diketene (B1670635) with 4-substituted acetoacetates. rsc.org These synthetic routes expand the library of available research reagents based on the this compound core.

Conceptual Role as a Scaffold in Medicinal Chemistry Research

The structural framework of this compound serves as a valuable scaffold in the field of medicinal chemistry for the design and synthesis of novel bioactive compounds. ontosight.ai A scaffold, in this context, is a core molecular structure upon which various functional groups can be attached to create a library of related compounds for biological screening. The dihydroxybenzoate moiety is of particular interest due to its presence in various natural products and its potential for diverse biological activities. smolecule.com

Structure-Activity Relationship (SAR) Studies: The this compound scaffold allows for systematic modifications to explore structure-activity relationships (SAR). By synthesizing analogues with different substituents at various positions, researchers can determine which parts of the molecule are crucial for its biological effects. nih.gov For example, studies on umbelliferone (B1683723) analogues, where a 2,4-dihydroxy substituted phenyl ring was incorporated, revealed potent tyrosinase inhibitory activity. nih.gov Specifically, a compound bearing this moiety, 2-oxo-2-[(2-oxo-2H-chromen-7-yl)oxy]ethyl-2,4-dihydroxybenzoate, was identified as a highly effective non-competitive inhibitor of mushroom tyrosinase. nih.gov Such SAR studies are fundamental in optimizing lead compounds to enhance their potency and selectivity.

Inspiration from Natural Products: The 2,4-dihydroxybenzoic acid structure is found in various natural sources, which often inspires its use in medicinal chemistry. For instance, the dimerization of polyhydroxybenzoic acids, inspired by the structure of ellagic acid (a dimer of gallic acid), has been explored to develop new antimalarial agents. uliege.be This strategy demonstrated that dimers of 3,4- or 3,5-dihydroxybenzoate (B8624769) moieties exhibit significant antiplasmodial efficacy. uliege.be

Development of Enzyme Inhibitors: The scaffold has been utilized to create inhibitors for various enzymes. As mentioned, derivatives have shown promise as tyrosinase inhibitors. nih.gov Additionally, the related compound ethyl-3,4-dihydroxybenzoate (EDHB) has been investigated as an inhibitor of prolyl-hydroxylase, which has implications for reducing cancer cell metastasis. plos.org The structural similarity of these compounds to enzyme substrates allows them to act as competitive inhibitors. nih.govnih.gov

Enhancing Bioavailability and Targeting: A significant challenge in drug development is ensuring that a compound reaches its target in the body. The this compound scaffold can be modified to improve properties like solubility and cell permeability. For example, conjugation of 2,4-dihydroxybenzoic acid with lipophilic cations has been shown to dramatically increase its trypanocidal potency by targeting the mitochondria of the parasite. researchgate.net This highlights the versatility of the scaffold in creating targeted therapeutic agents.

Integration into Multidisciplinary Research Platforms (e.g., Material Science, Nanotechnology for Research Purposes)

The unique chemical properties of this compound and its derivatives lend themselves to integration into advanced materials and nanotechnological platforms for research applications. lookchem.com These applications often leverage the molecule's ability to participate in polymerization and to interact with nanoparticles, creating functional materials with specific recognition or sensing capabilities.

Molecularly Imprinted Polymers (MIPs): A significant area of application is in the creation of molecularly imprinted polymers (MIPs). researchgate.net MIPs are synthetic polymers with "molecular memory" for a specific template molecule. nih.gov In this context, derivatives of 2,4-dihydroxybenzoate, such as cyclododecyl 2,4-dihydroxybenzoate, have been used as "dummy templates" to create MIPs for the selective recognition of mycotoxins like zearalenone. researchgate.netresearchgate.netnih.gov The structural similarity between the template and the target analyte allows the resulting polymer to have high-affinity binding sites, making it useful for applications like solid-phase extraction and chemical sensors. researchgate.netmdpi.com

Functionalization of Nanoparticles: this compound derivatives can be used to functionalize nanoparticles, imparting new properties to them. For example, silver nanoparticles have been embedded within MIP films containing a 2,4-dihydroxybenzoate-based structure to enhance the sensitivity of fluorescent sensor systems. researchgate.net In another approach, magnetic nanoparticles (Fe3O4) have been coated with layers of silica (B1680970) and a polymer derived from a 2,4-dihydroxybenzoate surrogate. mdpi.com This creates magnetic core-shell nanoparticles that can be used for the selective extraction of target molecules from complex samples. mdpi.com The ability to modify the surface of nanoparticles with these organic molecules is a key strategy in developing advanced materials for sensing and separation. mdpi.com

Development of Novel Materials: Beyond MIPs and nanoparticle functionalization, the 2,4-dihydroxybenzoate moiety is being explored in the synthesis of other novel materials. For example, derivatives have been used as intermediates in the preparation of liquid crystals. google.com The specific substitution pattern on the benzene ring influences the chemical and physical properties of the resulting materials, opening up possibilities for creating materials with tailored characteristics for various research and technological platforms. smolecule.com The development of such materials is a growing area of research, with potential applications in diverse fields. mdpi.com

Future Directions in Mechanistic Biological Studies and Target Validation

The this compound scaffold and its analogues are poised to become increasingly important tools for fundamental biological research, particularly in elucidating complex cellular mechanisms and validating new therapeutic targets.

Probing Cellular Pathways: Derivatives of this compound, such as ethyl-3,4-dihydroxybenzoate (EDHB), have been shown to influence key cellular pathways. For instance, EDHB acts as an inhibitor of prolyl hydroxylase domain enzymes, which leads to the stabilization of hypoxia-inducible factor (HIF-1α). nih.govnih.gov This, in turn, upregulates a cascade of downstream genes involved in processes like glucose metabolism and antioxidant responses. nih.govnih.gov Such compounds can be used as chemical probes to dissect the roles of these pathways in both normal physiology and disease states, such as cancer and hypoxia-related conditions. plos.orgnih.gov Studies have used EDHB to investigate its effects on esophageal squamous cell carcinoma, finding that it can induce autophagy and apoptosis, and that its metabolic activation by aldo-keto reductase (AKR) enzymes influences cell sensitivity. nih.gov

Target Identification and Validation: A major challenge in drug discovery is identifying the specific protein or proteins that a bioactive small molecule interacts with to produce its effect. Chemical genetics approaches, which use small molecules to perturb biological systems, are crucial for this process. frontiersin.org this compound and its derivatives can be used in these approaches. For example, by creating affinity probes where the molecule is linked to a tag, researchers can perform "pull-down" experiments to isolate its binding partners from cell lysates. frontiersin.org Identifying these targets is the first step in validating whether they are suitable for therapeutic intervention. The observation that EDHB's effects on cancer cells are modulated by AKR1C1/C2 expression suggests these enzymes could be both targets and biomarkers for treatment response. nih.gov

Elucidating Drug Action and Resistance: Understanding how a potential drug works at a molecular level is critical. The this compound scaffold can be used to develop tool compounds to study these mechanisms. For instance, EDHB has been found to potentiate the activity of certain antibiotics against Gram-negative bacteria by inhibiting efflux pumps, which are a major cause of antibiotic resistance. mdpi.com By studying how this and related molecules interact with these pumps, researchers can gain insights into the mechanisms of drug efflux and develop strategies to overcome resistance.

Future Research Trajectories: Future research will likely focus on synthesizing more sophisticated probes based on the this compound scaffold. This could involve incorporating photo-crosslinkers or clickable tags to facilitate more robust target identification. Furthermore, applying these compounds in advanced model systems, such as organoids or in vivo models, will be crucial for understanding their effects in a more physiologically relevant context. The continued exploration of the biological activities of this versatile scaffold will undoubtedly open up new avenues for understanding disease and discovering novel therapeutic strategies.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for Ethyl 2,4-dihydroxybenzoate, and how can purity be optimized?

  • Methodological Answer : this compound is synthesized via esterification of 2,4-dihydroxybenzoic acid with ethanol under acidic catalysis. A typical protocol involves refluxing the acid in ethanol with concentrated sulfuric acid (1% v/v) for 4–6 hours, followed by precipitation in ice water, filtration, and recrystallization from ethanol . Purity optimization requires controlled reaction conditions (e.g., anhydrous ethanol, inert atmosphere) and post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or preparative HPLC .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm esterification (e.g., ethyl group signals at δ 1.3–1.4 ppm for CH3_3 and δ 4.3–4.4 ppm for CH2_2) and hydroxyl proton integration .
  • Mass Spectrometry : High-resolution ESI-MS for molecular ion confirmation (expected [M+H]+^+ at m/z 197.0453 for C9_9H10_{10}O4_4) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity and quantify degradation products .

Advanced Research Questions

Q. How does this compound interact with microbial degradation pathways, and what enzymes are involved?

  • Methodological Answer : In Candida parapsilosis, 2,4-dihydroxybenzoate undergoes oxidative decarboxylation via flavin-dependent monooxygenases (e.g., 4-hydroxybenzoate 1-hydroxylase) to form 1,2,4-trihydroxybenzene, a precursor for ring fission . Researchers can track degradation using UV-Vis spectroscopy (peak shifts at 270–300 nm) and monitor enzyme induction via NAD(P)H consumption assays .

Q. What experimental strategies can resolve contradictions in reported bioactivities of this compound derivatives?

  • Methodological Answer : Discrepancies in antioxidant or pro-apoptotic effects may arise from:

  • Isomeric Purity : Use chiral HPLC or capillary electrophoresis to exclude interference from positional isomers (e.g., 3,4-dihydroxy derivatives) .
  • Cell Line Variability : Compare results across multiple cell lines (e.g., ESCC vs. cardiomyocytes) under standardized ROS measurement protocols (e.g., DCFH-DA assay) .
  • Concentration Gradients : Conduct dose-response studies (1–100 µM) to differentiate pro-survival (low-dose) vs. pro-apoptotic (high-dose) effects .

Q. How can computational modeling predict the structure-activity relationship (SAR) of this compound derivatives?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., prolyl hydroxylases) based on hydroxyl group positioning and LogP values .
  • QSAR Modeling : Train models with descriptors like polar surface area (PSA) and Hammett constants to predict antioxidant capacity (IC50_{50}) across derivatives .

Q. What methodologies assess the stability of this compound in biological matrices?

  • Methodological Answer :

  • Plasma Stability Assays : Incubate the compound in human plasma (37°C, pH 7.4) and quantify degradation via LC-MS/MS over 24 hours .
  • Esterase Inhibition : Co-incubate with esterase inhibitors (e.g., PMSF) to identify enzyme-mediated hydrolysis pathways .

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Feasible Synthetic Routes

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Ethyl 2,4-dihydroxybenzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 2,4-dihydroxybenzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.